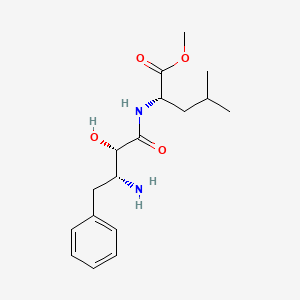

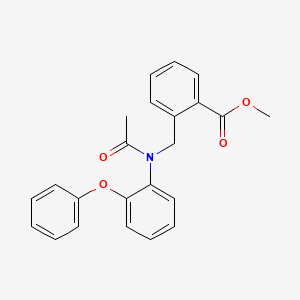

Bestatin Methyl Ester

Vue d'ensemble

Description

L’ester méthylique de bestatine est un inhibiteur des aminopeptidases à liaison de zinc qui pénètre dans les cellules. Il s’agit d’un dérivé de la bestatine, connue pour sa capacité à inhiber la prolifération cellulaire et à induire l’apoptose dans les cellules normales et cancéreuses . L’ester méthylique de bestatine est particulièrement reconnu pour sa perméabilité cellulaire accrue par rapport à la bestatine .

Méthodes De Préparation

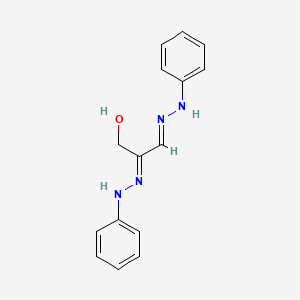

La synthèse de l’ester méthylique de bestatine implique plusieurs étapes. Une méthode courante commence par l’acide aminé phénylalanine. L’étape clé de la synthèse est l’hydroxylation catalysée par la proline d’un aldéhyde dérivé de la phénylalanine, qui incorpore un groupe hydroxyle en position alpha de l’aldéhyde avec une diastéréosélectivité élevée . Cet intermédiaire est ensuite couplé à un dipeptide, puis une déprotection globale est réalisée pour produire l’ester méthylique de bestatine .

Analyse Des Réactions Chimiques

L’ester méthylique de bestatine subit diverses réactions chimiques, notamment :

Hydrolyse : Cette réaction implique la rupture de la liaison ester avec de l’eau, catalysée par un acide ou une base.

Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d’électrons et peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.

Applications De Recherche Scientifique

L’ester méthylique de bestatine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

L’ester méthylique de bestatine exerce ses effets en inhibant les aminopeptidases à liaison de zinc. Ces enzymes jouent un rôle crucial dans divers processus cellulaires, notamment la dégradation des protéines et la signalisation cellulaire . En inhibant ces enzymes, l’ester méthylique de bestatine peut induire l’apoptose et inhiber la prolifération cellulaire . Il affecte également la différenciation des cellules en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans ces processus .

Comparaison Avec Des Composés Similaires

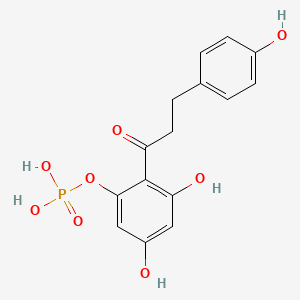

L’ester méthylique de bestatine est unique en raison de sa perméabilité cellulaire accrue par rapport à la bestatine . Parmi les composés similaires, on trouve :

Bestatine : Un inhibiteur des aminopeptidases à liaison de zinc moins perméable aux cellules.

Épibestatines : Un diastéréoisomère de la bestatine ayant des propriétés inhibitrices similaires.

Phébestatine : Un autre dérivé de la bestatine avec des modifications pour améliorer son activité biologique.

L’ester méthylique de bestatine se distingue par sa perméabilité cellulaire améliorée, ce qui le rend plus efficace dans certaines applications biologiques .

Propriétés

IUPAC Name |

methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNKTWBIPBOGLO-ILXRZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432965 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-89-6 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

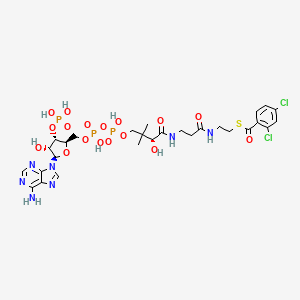

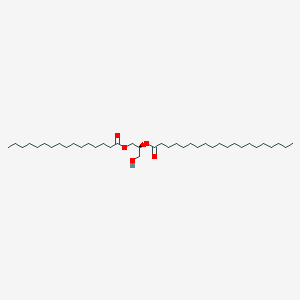

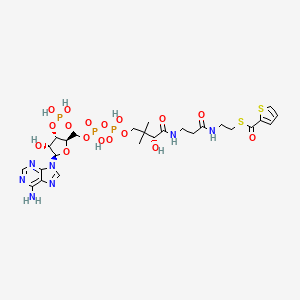

Feasible Synthetic Routes

Q1: How does Bestatin Methyl Ester exert its effects on cell growth and differentiation?

A: this compound (BME) primarily acts by inhibiting Zn2+-binding aminopeptidases, specifically puromycin-sensitive aminopeptidase A (PsaA). [] This inhibition disrupts normal cellular processes, leading to a cascade of downstream effects. Research using Dictyostelium discoideum as a model organism revealed that BME treatment resulted in:

- Reduced cell growth rate and division frequency: This suggests interference with essential cellular processes regulated by PsaA during the growth phase. []

- Impaired spore cell differentiation: This implies a role for PsaA in the developmental pathways leading to spore formation. []

- Altered cell fate decisions: Interestingly, overexpression of PsaA itself favored stalk cell differentiation, highlighting the importance of its precise regulation. []

Q2: Can this compound enhance the effectiveness of other anti-cancer therapies?

A: Research suggests that this compound can potentially augment the efficacy of death ligand-induced apoptosis, a mechanism employed by certain anti-cancer therapies. [] Studies using various human solid tumor cell lines demonstrated that while BME alone had minimal impact on cell growth or apoptosis, it significantly enhanced the effects of:

- Agonistic anti-Fas antibody (CH11): This suggests BME might sensitize tumor cells to Fas-mediated apoptosis. []

- Tumor necrosis factor-α (TNF-α): This effect was observed in TNF-α-sensitive cells, indicating a potential synergistic effect in specific cancer types. []

Q3: How does this compound affect macrophage function and what are the implications for Anthrax Lethal Toxin?

A: this compound has been shown to protect macrophages from the cytotoxic effects of Anthrax Lethal Toxin (LT). [] LT typically kills macrophages by activating caspase-1, but this activation requires the degradation of specific cellular proteins through the N-end rule pathway. BME, along with other inhibitors of this pathway, can block LT-mediated caspase-1 activation and ultimately protect the macrophages. []

Q4: Does this compound exhibit any lysosomotropic properties?

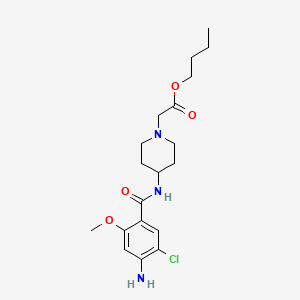

A: Studies suggest that this compound, particularly when conjugated to hydrophobic amino acids like phenylalanine, tyrosine, leucine, and proline, exhibits lysosomotropic properties. [] These conjugates were found to:

- Inhibit phagocytosis of immune complexes by macrophages: This suggests interference with the normal engulfment and degradation of foreign particles. []

- Decrease the buoyant density of lysosomes: This indicates an accumulation of the conjugates within lysosomes, potentially altering their function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241042.png)

![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)

![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)